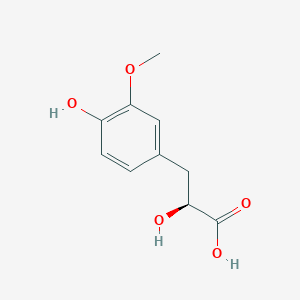

3-(3-Methoxy-4-hydroxyphenyl)lactic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Methoxy-4-hydroxyphenyl)lactic acid, also known as Vanillactic acid, is a pair of enantiomers . It is a bacterial metabolite produced by L. murinus in the gut microbiome .

Molecular Structure Analysis

The molecular formula of 3-(3-Methoxy-4-hydroxyphenyl)lactic acid is C10H12O5 . The exact mass is 212.068473 dalton . The canonical SMILES representation is COC1=C(C=CC(=C1)CC(C(=O)O)O)O .Aplicaciones Científicas De Investigación

Metabolite Monitoring and Identification

3-(3-Methoxy-4-hydroxyphenyl)lactic acid, recognized in urine samples from Parkinsonian patients treated with l-DOPA, serves as a crucial metabolite in phenylalanine-tyrosine metabolism studies. The use of high-resolution liquid chromatography, such as the "UV-Analyzer," enables simultaneous investigations of a wide range of metabolites, highlighting the metabolite's importance in monitoring neurological disorders, cancer, and other diseases (Mrochek, Dinsmore, & Ohrt, 1973).

Biomarkers in Cancer Research

Developing precise and reliable methodologies, like ultra-high performance liquid chromatography with fluorescence detection, for determining 3-(3-Methoxy-4-hydroxyphenyl)lactic acid levels in human urine has been pivotal. These techniques have facilitated the identification of potential cancer biomarkers, offering significant insights into the metabolic alterations in cancer patients compared to healthy individuals (Yang, Liu, & Wan, 2017).

Precursor and Metabolite Analysis in Dopamine Synthesis

The compound plays a role as a major metabolite of L-3,4-dihydroxyphenylalanine (L-dopa) in animals and humans, indicating its significance in studies related to dopamine synthesis and neurological function. Understanding the dynamics of 3-(3-Methoxy-4-hydroxyphenyl)lactic acid in biological systems aids in elucidating the complex pathways of neurotransmitter production and metabolism (Bartholini, Kuruma, & Pletscher, 1971).

Role in Biotechnological Routes and Chemical Production

Research has explored the utility of lactic acid, a related compound, in synthesizing biodegradable polymers and as a feedstock for green chemistry, highlighting the broader implications of hydroxycarboxylic acids in industrial and biotechnological applications. These insights pave the way for novel chemical productions, like pyruvic acid and lactate ester, from lactic acid derivatives (Gao, Ma, & Xu, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIZYRTOYHQRE-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxy-4-hydroxyphenyl)lactic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)

![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)

![4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819216.png)

![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)

![6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2819218.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2819219.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2819223.png)

![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/no-structure.png)

![4-[(Phenylthio)methyl]benzoic acid](/img/structure/B2819231.png)